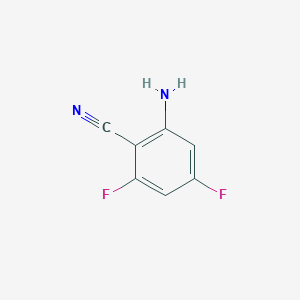

2-Amino-4,6-difluorobenzonitrile

Vue d'ensemble

Description

2-Amino-4,6-difluorobenzonitrile is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with two fluorine atoms and an amino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 2-Amino-4,6-difluorobenzonitrile involves the reaction of 2,4,6-trifluorobenzonitrile with ammonia. This reaction typically occurs under controlled conditions to ensure the selective substitution of the fluorine atoms .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4,6-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include hydroxide ions and other nucleophiles under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different nitrogen-containing compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Synthesis

One of the primary applications of 2-Amino-4,6-difluorobenzonitrile is in the synthesis of pharmaceuticals. The compound's fluorinated aromatic ring enhances bioactivity and metabolic stability, making it a valuable component in drug development. The amino and cyano groups can act as functional anchors for further modifications to optimize drug properties. For instance, derivatives of this compound have been studied for their anticancer activities against various human tumor cell lines, demonstrating significant antiproliferative effects .

Case Study: Anticancer Activity

A study synthesized a series of derivatives from this compound and tested them against eight human tumor cell lines. Some derivatives exhibited high antiproliferative activity, leading to microtubule disruption and G2/M cell cycle arrest in melanoma cells. These findings suggest potential therapeutic applications for developing new anticancer agents .

Agrochemicals

Pesticide and Herbicide Development

In the field of agrochemicals, this compound is utilized to create novel pesticide and herbicide compounds. The presence of fluorine atoms contributes to improved chemical stability and biological activity. This makes the compound an essential ingredient in designing effective crop protection agents that can enhance agricultural productivity .

Materials Science

Functional Materials and Polymers

The compound is also employed in materials science for synthesizing functional materials and polymers with tailored properties. Its unique reactivity allows for the development of specialized materials used in various applications, from electronics to coatings. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2-Amino-4,6-difluorobenzonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can affect enzyme activity, protein binding, and other biochemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-6-fluorobenzonitrile: This compound has a similar structure but with only one fluorine atom.

4-Aminobenzonitrile: Lacks fluorine atoms and has different reactivity and applications.

2,6-Difluorobenzonitrile: Lacks the amino group and is used in different chemical syntheses.

Uniqueness

2-Amino-4,6-difluorobenzonitrile is unique due to the presence of both fluorine atoms and an amino group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Activité Biologique

2-Amino-4,6-difluorobenzonitrile (CAS Number: 190011-84-8) is an organic compound characterized by a benzene ring substituted with two fluorine atoms at the 4 and 6 positions, an amino group at the 2 position, and a nitrile group at the 1 position. This unique structure imparts significant biological activity, particularly in medicinal chemistry and agrochemical applications. This article will delve into the compound's biological activity, synthesis methods, and potential therapeutic applications, supported by data tables and case studies.

- Chemical Formula : C₇H₄F₂N₂

- Molecular Weight : 158.12 g/mol

- Structure :

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Nucleophilic Substitution : Utilizing fluorinated benzonitriles as starting materials.

- Reduction Reactions : Converting nitro or halogenated precursors to the corresponding amino compounds.

- Functional Group Transformations : Including acylation and condensation reactions to yield derivatives with enhanced biological properties.

Comparison with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two fluorine atoms and an amino group | Potential anticancer activity |

| 2-Amino-3-fluorobenzonitrile | One fluorine atom and an amino group | Moderate antibacterial properties |

| 3-Amino-4-fluorobenzonitrile | One fluorine atom and an amino group | Active against certain fungal infections |

| 2-Amino-5-chlorobenzonitrile | One chlorine atom and an amino group | Known for its herbicidal properties |

The unique combination of two fluorine atoms along with the amino and nitrile groups in this compound distinguishes it from these similar compounds by potentially enhancing its reactivity and biological interactions .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of various derivatives of this compound on different cancer cell lines (e.g., A549 lung cancer cells). The results indicated a dose-dependent inhibition of cell proliferation, suggesting its role as a promising anticancer agent .

- Mechanism of Action : Investigations into the mechanism revealed that the compound may act as a competitive inhibitor for certain kinases involved in cell signaling pathways critical for tumor growth. This interaction could lead to apoptosis in cancer cells .

Propriétés

IUPAC Name |

2-amino-4,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUJKZOGZQXBJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579300 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190011-84-8 | |

| Record name | 2-Amino-4,6-difluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is notable about the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation as a synthetic route for 2-Amino-4,6-difluorobenzonitrile?

A1: While aiming to synthesize this compound, researchers found that the attempted Sandmeyer cyanation of 2,4-difluoro-6-nitrobenzenediazonium cation did not yield the desired product. Instead, this reaction resulted in the unexpected formation of 5-fluoro-3-nitro-1,2-benzoquinone 2-diazide in significant quantities. This outcome highlights a unique case of highly selective nucleophilic substitution where the 2-fluoride group is preferentially replaced by a hydroxide ion. [, ]

Q2: What alternative synthetic route successfully produced this compound?

A2: The research indicates that this compound can be successfully synthesized by reacting 2,4,6-trifluorobenzonitrile with ammonia. [] This alternative method bypasses the challenges encountered with the Sandmeyer cyanation route and provides a viable pathway for obtaining the desired compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.